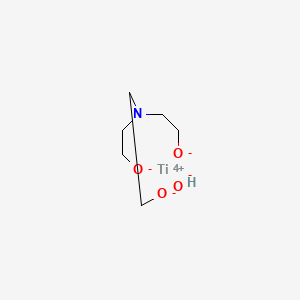
4-Cloro-6-etoxipirimidina
Descripción general
Descripción
4-Chloro-6-ethoxypyrimidine is a heterocyclic organic compound with the molecular formula C7H8ClN3O.
Aplicaciones Científicas De Investigación
4-Chloro-6-ethoxypyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities and are part of several drugs .
Mode of Action
A study on similar compounds suggests that the effects of the chloro substituent and of the aza ‘substituent’ are explicable in terms of a balance between electron withdrawal from the c–o bond (producing activation) and from the nitrogen involved in the cyclic transition state (producing deactivation) .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biological procedures .
Result of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-6-ethoxypyrimidine can be synthesized through the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at approximately 20°C for 2 hours, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .
Industrial Production Methods: While specific industrial production methods for 4-chloro-6-ethoxypyrimidine are not widely documented, the synthesis typically involves nucleophilic substitution reactions, which are scalable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-ethoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or amines in ethanol or other solvents.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride or other reducing agents.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyrimidines.
Oxidation: Products include sulfone derivatives.
Reduction: Products include amine derivatives.
Comparación Con Compuestos Similares
4-Chloro-6-methoxy-2-(methylthio)pyrimidine: A versatile scaffold that can undergo various chemical reactions, including Suzuki-Miyaura coupling and nucleophilic substitution.
2-Chloro-4,6-dimethoxypyrimidine: Another pyrimidine derivative with similar reactivity and applications.
Uniqueness: 4-Chloro-6-ethoxypyrimidine is unique due to its specific ethoxy substituent, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds for various applications.
Propiedades
IUPAC Name |
4-chloro-6-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCOOVSGHCFPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596809 | |
| Record name | 4-Chloro-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28824-78-4 | |
| Record name | 4-Chloro-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















